![molecular formula C14H10N4 B14427666 2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile CAS No. 83977-29-1](/img/structure/B14427666.png)
2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Bicyclo[420]octane-2,5-diylidene)dipropanedinitrile is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile typically involves a multi-step process. One common method includes the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The rhodium catalyst, notable for its flexible NHC-based pincer ligand, interconverts between coordination modes to fulfill the mechanistic demands of the transformations.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of tandem catalysis, which enables complex molecules to be assembled in one pot through a sequence of catalytic steps, is a promising approach for efficient industrial production .
化学反应分析
Types of Reactions
2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
科学研究应用
2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which 2,2’-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. The compound’s unique bicyclic structure allows it to engage in specific binding interactions, which are crucial for its activity.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Norbornane (Bicyclo[2.2.1]heptane): Features a different arrangement of carbon atoms in its bicyclic structure.
Spiropyran: A spirocyclic compound with distinct photochemical properties.
Uniqueness
2,2’-(Bicyclo[420]octane-2,5-diylidene)dipropanedinitrile is unique due to its specific bicyclic structure and the presence of dinitrile groups
属性
CAS 编号 |
83977-29-1 |
|---|---|
分子式 |
C14H10N4 |
分子量 |
234.26 g/mol |
IUPAC 名称 |
2-[5-(dicyanomethylidene)-2-bicyclo[4.2.0]octanylidene]propanedinitrile |
InChI |
InChI=1S/C14H10N4/c15-5-9(6-16)11-1-2-12(10(7-17)8-18)14-4-3-13(11)14/h13-14H,1-4H2 |
InChI 键 |
APGQZIMAKSFHEV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C1C(=C(C#N)C#N)CCC2=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


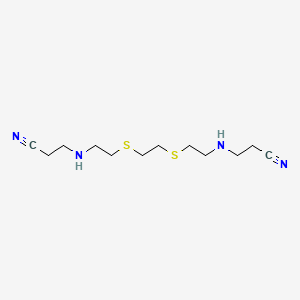

![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
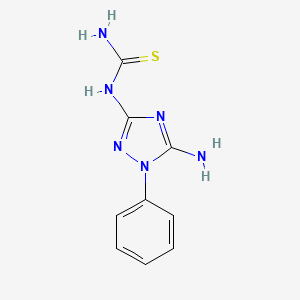
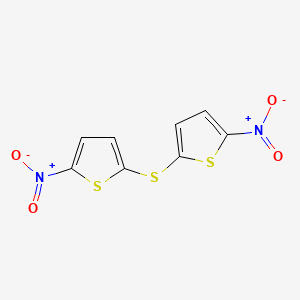
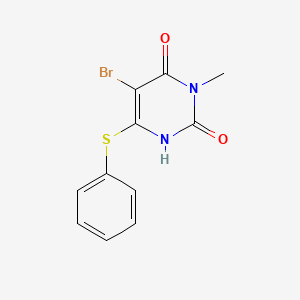
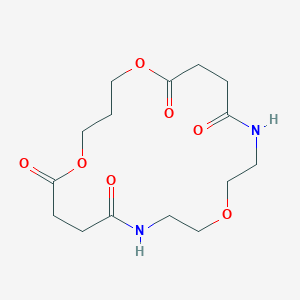
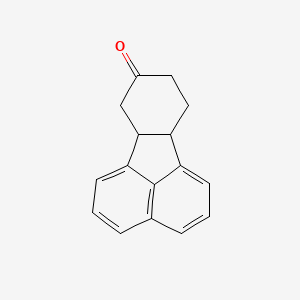
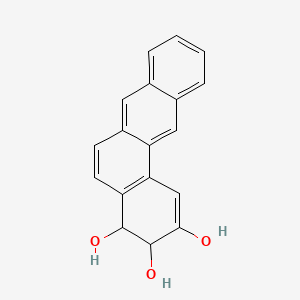
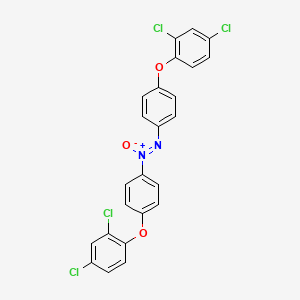

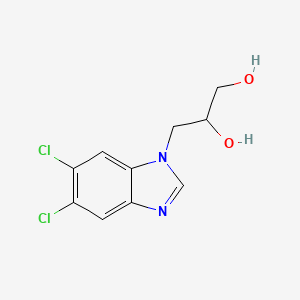
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
